4-Methylisoquinolin-7-amine
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Overview
Description
4-Methylisoquinolin-7-amine is a heterocyclic aromatic amine with the molecular formula C10H10N2. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methyl group at the 4th position and an amine group at the 7th position on the isoquinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinolin-7-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. For example, the use of nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
4-Methylisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-cancer and anti-malarial drugs.
Industry: The compound is utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-Methylisoquinolin-7-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with proteins and nucleic acids, affecting their function. These interactions make it a valuable compound in drug design and development.
Comparison with Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the methyl and amine groups.
4-Methylisoquinoline: Lacks the amine group at the 7th position.
7-Aminoisoquinoline: Lacks the methyl group at the 4th position.
Uniqueness: 4-Methylisoquinolin-7-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methylisoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNSVQXDVNSKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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